molecular formula C9H8BrFO2 B1610914 Methyl bromo(4-fluorophenyl)acetate CAS No. 71783-54-5

Methyl bromo(4-fluorophenyl)acetate

Cat. No.: B1610914
CAS No.: 71783-54-5
M. Wt: 247.06 g/mol
InChI Key: ZDQQNZRQRARBNB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representations

The precise and unambiguous naming and representation of chemical compounds are fundamental to scientific communication. For methyl bromo(4-fluorophenyl)acetate, several systems are employed to define its structure.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the compound , the IUPAC name is methyl 2-bromo-2-(4-fluorophenyl)acetate . nih.gov This name clearly indicates the presence of a methyl ester, a bromine atom at the alpha position to the ester, and a 4-fluorophenyl substituent also at the alpha position.

It is important to note that variations in the positions of the bromine and fluorine atoms on the phenyl ring lead to different isomers with distinct IUPAC names and properties. For instance, methyl 2-(4-bromo-2-fluorophenyl)acetate and methyl 2-(4-bromo-3-fluorophenyl)acetate are related but different compounds. nih.govchemshuttle.com

In addition to IUPAC nomenclature, other standardized identifiers are crucial for computational chemistry and database searching.

Canonical SMILES (Simplified Molecular-Input Line-Entry System): This is a line notation for describing the structure of chemical species using short ASCII strings. For this compound, a representative SMILES string is COC(=O)C(Br)C1=CC=C(F)C=C1 . This string encodes the connectivity of the atoms within the molecule.

InChI (International Chemical Identifier) and InChIKey: The InChI is a textual identifier for chemical substances, designed to provide a standard and human-readable way to encode molecular information. The corresponding InChIKey is a hashed version of the InChI, which is a fixed-length and web-searchable identifier.

InChI: InChI=1S/C9H8BrFO2/c1-14-9(13)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3

InChIKey: JDZXEBKAUYNVQO-UHFFFAOYSA-N uni.lu

These identifiers are essential for accurate documentation and retrieval of information from chemical databases.

Identifier TypeIdentifier for this compound
IUPAC Namemethyl 2-bromo-2-(4-fluorophenyl)acetate
Canonical SMILESCOC(=O)C(Br)C1=CC=C(F)C=C1
InChIInChI=1S/C9H8BrFO2/c1-14-9(13)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3
InChIKeyJDZXEBKAUYNVQO-UHFFFAOYSA-N

The structure of this compound contains a stereocenter at the alpha-carbon (the carbon atom bonded to the bromine atom and the 4-fluorophenyl group). This means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The specific three-dimensional arrangement of the atoms around this chiral center can significantly influence the biological activity of the molecule and its derivatives. However, detailed studies specifically on the stereochemistry of this compound are not extensively reported in the provided search results. The synthesis of specific enantiomers would typically require the use of chiral catalysts or starting materials.

Significance in Organic Synthesis and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block in the synthesis of more complex and often biologically active molecules.

Role as a Versatile Synthetic Intermediate

The reactivity of the different functional groups in this compound allows for a wide range of chemical transformations. The alpha-bromo group is a good leaving group, making it susceptible to nucleophilic substitution reactions. acs.org This allows for the introduction of various functionalities at this position. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as amides. chemshuttle.com Furthermore, the aromatic ring can undergo further substitution reactions.

Common synthetic routes to produce this intermediate involve the bromination of methyl (4-fluorophenyl)acetate. This reaction is a key step in making this valuable building block readily available for further synthetic applications.

Precursor to Pharmaceutical and Agrochemical Compounds

The structural motif of a substituted phenylacetic acid is found in many pharmaceuticals and agrochemicals. This compound and its derivatives serve as key precursors in the synthesis of these important compounds. lookchem.com For example, related bromophenylacetate derivatives are used in the development of new drugs and in the synthesis of pesticides and herbicides. lookchem.com The presence of the fluorine atom is often desirable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.

Research has shown that derivatives of similar bromo-fluoro phenyl compounds are explored as potential drug candidates, including for the development of anticancer drugs. chemshuttle.com For instance, N-(1,3,4-Thiadiazol-2-yl)amide derivatives have been synthesized from related starting materials and investigated as potential inhibitors of enzymes like 6-phosphogluconate dehydrogenase. acs.orgacs.org

Applications in Developing Biologically Active Molecules

The strategic placement of its functional groups makes this compound a prime precursor for synthesizing molecules with therapeutic potential. The α-bromo ester functionality is particularly useful for introducing new molecular fragments through nucleophilic substitution reactions, while the ester can be readily converted to amides or carboxylic acids, further diversifying the potential synthetic pathways.

A significant application of this structural motif is in the development of enzyme inhibitors, which are crucial for treating a wide range of diseases, including cancer. Research has demonstrated that derivatives containing the bromo-fluorophenyl structure are potent inhibitors of key metabolic enzymes. acs.orgacs.org One notable example is in the creation of inhibitors for 6-phosphogluconate dehydrogenase (6PGD), an enzyme that plays a critical role in the pentose (B10789219) phosphate (B84403) pathway. acs.orgacs.org Upregulation of 6PGD is associated with the growth and survival of various cancer cells, making it an attractive target for anticancer drug discovery. acs.org

In one study, a series of compounds were synthesized to target 6PGD, leading to the discovery of a highly potent inhibitor, N-(5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (referred to as compound 19n ). acs.orgacs.org The synthesis of such molecules relies on building blocks that provide the core bromo-fluorophenyl scaffold, analogous to this compound. The research highlighted that the presence and specific placement of the bromo and fluoro substituents on the phenyl ring were crucial for maintaining high inhibitory activity against the 6PGD enzyme. acs.orgacs.org

The biological efficacy of these synthesized compounds was quantified, demonstrating potent, dose-dependent inhibition of both the target enzyme and the proliferation of cancer cell lines that have high expression levels of 6PGD, such as A549 (lung cancer) and Huh7 (liver cancer) cells. acs.orgacs.org

Biological Activity of 6PGD Inhibitors Featuring the Bromo-Fluorophenyl Moiety

CompoundStructure6PGD Inhibition IC₅₀ (μM)Antiproliferative Activity EC₅₀ (μM) against A549 Cells
19lA derivative with a para-bromo substitution on the terminal phenyl ring.6.9 ± 0.58.1 ± 0.7
19nA derivative with a 2-fluoro-4-bromo substitution on the terminal phenyl ring.4.8 ± 0.58.6 ± 0.6

Data sourced from a study on 6-Phosphogluconate Dehydrogenase inhibitors. acs.orgacs.org

This line of research underscores the utility of this compound as a starting point for generating complex molecules with specific and potent biological activities. The findings demonstrate that the bromo-fluorophenyl core is a key pharmacophoric element for achieving high-affinity binding to the enzymatic target, validating its importance in contemporary drug discovery efforts. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQQNZRQRARBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507900
Record name Methyl bromo(4-fluorophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71783-54-5
Record name Methyl bromo(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-2-(4-fluorophenyl)acetate
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Synthetic Methodologies for Methyl Bromo 4 Fluorophenyl Acetate

Primary Synthetic Routes and Reaction Mechanisms

The principal pathways to Methyl bromo(4-fluorophenyl)acetate involve either the direct bromination of a pre-formed ester or the bromination of the corresponding carboxylic acid followed by esterification. Each route employs specific reagents and mechanisms to achieve the desired product.

Bromination Reactions

Bromination at the benzylic position of 4-fluorophenylacetate precursors is a critical step in the synthesis of the target compound. This transformation is typically accomplished through electrophilic bromination, utilizing various brominating agents and catalyst systems.

The alpha-bromination of carbonyl compounds, such as esters, proceeds through an enol or enolate intermediate. The presence of the carbonyl group acidifies the alpha-protons, facilitating their removal and the subsequent formation of a nucleophilic enol. This enol then attacks an electrophilic bromine source, leading to the formation of the alpha-bromo ester.

Alternatively, the Hell-Volhard-Zelinsky (HVZ) reaction provides a robust method for the alpha-bromination of carboxylic acids. In this reaction, the carboxylic acid is first converted to an acyl bromide, which more readily forms an enol. This enol then reacts with bromine to yield the α-bromo acyl bromide, which can subsequently be converted to the desired ester. libretexts.orgmasterorganicchemistry.combyjus.com

A variety of reagents are employed to effect the bromination of 4-fluorophenylacetate precursors. The choice of brominating agent and catalyst can significantly influence the reaction's efficiency and selectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light. The reaction proceeds via a free radical chain mechanism.

Bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃) is the classic combination for the Hell-Volhard-Zelinsky reaction on carboxylic acids. libretexts.org For the direct bromination of the ester, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be used to polarize the Br-Br bond, increasing its electrophilicity.

A comparative study on the bromination of acetophenone (B1666503) derivatives, which are structurally similar to the target precursor, highlighted the effectiveness of different brominating agents. Pyridine (B92270) hydrobromide perbromide was found to be highly efficient, while NBS showed poor performance under the tested conditions, and copper(II) bromide resulted in a moderate yield. nih.gov

Brominating AgentCatalyst/InitiatorTypical SubstrateKey Features
N-Bromosuccinimide (NBS) AIBN or lightPhenylacetate (B1230308) esterRadical mechanism, good for benzylic positions.
Bromine (Br₂) PBr₃ (catalytic)Carboxylic acidHell-Volhard-Zelinsky reaction.
Bromine (Br₂) FeBr₃Phenylacetate esterLewis acid catalysis, enhances electrophilicity of Br₂.
Pyridine hydrobromide perbromide NoneAcetophenone derivativesHigh efficiency in some systems. nih.gov
Copper(II) bromide NoneAcetophenone derivativesModerate yields observed. nih.gov

Esterification Processes for Methyl Acetates

The formation of the methyl ester group is a crucial step, which can be performed either before or after the bromination. Fischer esterification is a common and effective method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemicalbook.comathabascau.ca The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

A general procedure for a similar compound, methyl 2-(2-bromophenyl)acetate, involves dissolving the corresponding carboxylic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid and refluxing the mixture. chemicalbook.com This method typically results in high yields, often around 99%. chemicalbook.com

ReactionReactantsCatalystKey ConditionsTypical Yield
Fischer Esterification Carboxylic acid, MethanolH₂SO₄ (catalytic)Reflux, Excess methanolHigh (e.g., ~99% for similar compounds) chemicalbook.com
Transesterification α-Bromo-2-chlorophenylacetic acid, Methyl acetate (B1210297)Lewis Acid (e.g., TiCl₄)Reflux>90% google.com

Derivatization of 4-fluorophenylacetic acid

A primary route for the synthesis of this compound involves the derivatization of 4-fluorophenylacetic acid. This multi-step process typically begins with the alpha-bromination of the carboxylic acid, followed by esterification.

The Hell-Volhard-Zelinsky (HVZ) reaction is the method of choice for the initial bromination step. libretexts.orgmasterorganicchemistry.combyjus.com This reaction involves treating 4-fluorophenylacetic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and undergoes bromination at the alpha-position. masterorganicchemistry.com

Following the bromination, the resulting 2-bromo-2-(4-fluorophenyl)acetic acid is then esterified to yield the final product. As described in the previous section, Fischer esterification with methanol and a catalytic amount of a strong acid is a highly effective method for this conversion. masterorganicchemistry.comchemicalbook.com Quenching the HVZ reaction with an alcohol, such as methanol, instead of water can directly yield the α-bromo ester. nrochemistry.comopenstax.org

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For benzylic brominations using NBS, the choice of solvent can have a significant impact on the reaction outcome. For instance, in a study on a related compound, changing the solvent from carbon tetrachloride (CCl₄) to 1,2-dichlorobenzene resulted in a higher yield (92% vs. 79%) and a shorter reaction time (8 h vs. 12 h).

In Fischer esterification, the yield can be significantly influenced by the molar ratio of the alcohol to the carboxylic acid. Using a large excess of the alcohol can shift the equilibrium towards the product, leading to a substantial increase in yield. masterorganicchemistry.com For example, increasing the alcohol excess from 1-fold to 10-fold can increase the yield from 65% to 97%. masterorganicchemistry.com

For the Hell-Volhard-Zelinsky reaction, the reaction conditions are typically harsh, requiring high temperatures and extended reaction times. nrochemistry.com However, modifications to the procedure, such as using red phosphorus and controlling the addition of bromine, can lead to excellent regioselectivity and good yields under comparatively mild conditions. asianpubs.org A patent describing the synthesis of a similar compound, methyl alpha-bromo-2-chlorophenylacetate, via transesterification with a Lewis acid catalyst reports yields of over 90% and high purity. google.com

ParameterVariationEffect on Yield/Reaction
Solvent (NBS Bromination) 1,2-dichlorobenzene vs. CCl₄Increased yield and shorter reaction time with 1,2-dichlorobenzene.
Reagent Stoichiometry (Fischer Esterification) Increasing excess of alcoholDrives equilibrium towards product, significantly increasing yield. masterorganicchemistry.com
Catalyst (HVZ Reaction) Red Phosphorus vs. PBr₃Can allow for milder reaction conditions and excellent regioselectivity. asianpubs.org
Reaction Time and Temperature Optimization required for each stepCrucial for maximizing conversion and minimizing side reactions.

Solvent Effects (e.g., dichloromethane (B109758), acetic acid, i-propanol)

The choice of solvent plays a critical role in the α-bromination of esters like methyl (4-fluorophenyl)acetate, influencing reaction rates, yields, and selectivity. The polarity and protic or aprotic nature of the solvent can affect the stability of intermediates and transition states.

Dichloromethane (DCM) , a polar aprotic solvent, is commonly employed in bromination reactions. In the α-bromination of acetophenone, a related carbonyl compound, dichloromethane was identified as the optimal solvent, leading to excellent selectivity with only the monobrominated product being formed researchgate.net. Its ability to dissolve both the substrate and brominating agents like N-bromosuccinimide (NBS) facilitates a homogeneous reaction environment. For instance, a methyl-triphenylphosphonium bromide-catalyzed halogenation of acetophenone in DCM yielded the α-bromo derivative in 80% yield nih.gov.

Acetic acid is another frequently used solvent, particularly for brominations using molecular bromine or pyridine hydrobromide perbromide. It can act as both a solvent and a catalyst by promoting the enolization of the carbonyl compound, which is a key step in the α-bromination mechanism nih.gov. For example, the α-bromination of various acetophenone derivatives has been successfully carried out in acetic acid, leading to high yields of the desired products nih.gov. The use of glacial acetic acid has been reported in the bromination of p-bromoacetophenone, yielding p-bromophenacyl bromide orgsyn.org.

The use of i-propanol as a solvent in this specific reaction is less documented in readily available literature. However, alcohols can participate in reactions and may lead to side products, such as transesterification, depending on the reaction conditions.

The selection of the solvent can significantly impact the reaction outcome. For instance, in the bromination of phenols with N-bromosuccinimide, the ortho:para product ratio is greatly influenced by the solvent acs.org. While halogenated solvents can provide superior yields in some cases, a shift towards more environmentally benign solvents is a key consideration in modern synthetic chemistry nih.gov.

Temperature Control and Reaction Kinetics

Temperature is a crucial parameter in the synthesis of this compound, directly impacting reaction kinetics and selectivity. The α-bromination of carbonyl compounds is often an exothermic process, and careful temperature control is necessary to prevent side reactions and the formation of polybrominated byproducts.

Lowering the reaction temperature can enhance selectivity. For example, in the bromination of p-bromoacetophenone with bromine in glacial acetic acid, the temperature is maintained below 20°C to ensure the desired product formation orgsyn.org. In the preparation of α-bromo-phenylacetic acids, the reaction is typically carried out at a low temperature, between -5°C and +10°C, to limit the formation of byproducts researchgate.net.

Conversely, in some cases, elevated temperatures are required to drive the reaction to completion in a reasonable timeframe. In the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide in acetic acid, the reaction is conducted at 90°C nih.gov. Studies on the α-bromination of acetophenone with NBS under microwave irradiation have shown that the best results are obtained at 80°C, with a decrease in conversion at both lower and higher temperatures researchgate.net.

The reaction kinetics are also influenced by the concentration of reactants and the presence of catalysts. The rate of bromination can be followed by monitoring the disappearance of the starting material or the formation of the product over time. Understanding the kinetics is essential for optimizing reaction conditions to maximize yield and minimize reaction time.

Catalyst Loading and Influence on Selectivity

The use of catalysts can significantly improve the efficiency and selectivity of the α-bromination of esters. Both acid and base catalysts can be employed to accelerate the reaction by promoting the formation of the enol or enolate intermediate, which is more susceptible to electrophilic attack by the brominating agent.

The loading of the catalyst is a critical factor that needs to be optimized. Insufficient catalyst may result in slow reaction rates, while excessive amounts can lead to undesired side reactions or complications in purification. In the esterification of carboxylic acids catalyzed by N-bromosuccinimide (NBS), the effect of catalyst loading was examined by varying the amount from 3 mol% to 15 mol% to find the optimal conditions nih.gov. For the organocatalytic enantioselective α-bromination of aldehydes, low catalyst loadings of 0.1–1 mol% have been shown to be effective acs.org.

The type of catalyst also plays a crucial role in determining the selectivity of the reaction. For instance, silica-supported sodium bicarbonate (NaHCO₃·SiO₂) has been used as a heterogeneous catalyst for the selective α-bromination of β-ketoesters and ketones with NBS, showing 100% selectivity for α-bromination researchgate.net. The use of a catalyst can also prevent unwanted side reactions, such as bromination of the aromatic ring. For example, in the α-bromination of 1-arylethanones, the reaction is accompanied by bromination of the aromatic ring if it contains electron-donating substituents organic-chemistry.org. Careful selection of the catalyst and optimization of its loading can help to favor the desired α-bromination over competing reactions.

CatalystSubstrate TypeBrominating AgentKey Feature
N-Bromosuccinimide (NBS)Aryl/Alkyl Acids-Acts as a catalyst for esterification nih.gov
Diphenylpyrrolidine derivativeAldehydesN-Bromosuccinimide (NBS)Enables enantioselective α-bromination rsc.org
Silica-supported NaHCO₃β-ketoesters, ketonesN-Bromosuccinimide (NBS)Heterogeneous catalyst, high selectivity researchgate.net
Mandelic AcidAromatic compoundsN-Bromosuccinimide (NBS)Promotes regioselective aromatic bromination researchgate.net

Alternative and Emerging Synthetic Pathways

In addition to traditional synthetic methods, several alternative and emerging pathways are being explored for the synthesis of α-bromo esters, focusing on principles of green chemistry, process intensification, and efficiency.

Green Chemistry Approaches (e.g., biocatalysis)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can involve the use of safer reagents and solvents, and the development of catalytic methods.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising green alternative. Halogenase enzymes, for instance, can catalyze the specific halogenation of organic molecules under mild conditions nih.gov. While specific examples for the biocatalytic α-bromination of methyl (4-fluorophenyl)acetate are not widely reported, the potential for developing such a process exists. For example, halogenase-assisted biocatalytic derivatization of other aromatic compounds has been successfully demonstrated nih.gov. The use of enzymes can lead to high selectivity and reduce the need for protecting groups and harsh reagents.

Another green approach involves the use of environmentally benign brominating agents and catalysts. For instance, a method using hydrogen peroxide to oxidize hydrogen bromide or bromine in situ for the α-bromination of ketones has been developed, using water as the solvent and achieving nearly 100% bromine utilization google.com.

Flow Chemistry Applications (if relevant)

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

The α-bromination of carbonyl compounds is well-suited for flow chemistry applications. The in situ generation of hazardous reagents like bromine can be safely managed in a flow system, minimizing the risks associated with handling and storing them nih.gov. Continuous flow procedures have been developed for the α-bromination of acetophenone, demonstrating excellent selectivity and high yields nih.gov. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved product quality and consistency rsc.org. This technology could be readily applied to the synthesis of this compound, offering a safer and more efficient manufacturing process.

Cascade Reactions and One-Pot Syntheses

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming transformations occurring in a single synthetic operation without isolating intermediates. One-pot syntheses, a related concept, combine multiple reaction steps in a single reaction vessel. These approaches enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste.

While a specific one-pot synthesis for this compound from a simple precursor is not extensively documented, the principles can be applied. For example, a one-pot synthesis of α-amino ketones from benzylic secondary alcohols has been developed using N-bromosuccinimide, involving an oxidation, α-bromination, and nucleophilic substitution sequence in a single pot google.com. A similar strategy could potentially be devised for the synthesis of the target compound, for instance, by combining the esterification of 4-fluorophenylacetic acid and its subsequent α-bromination in a one-pot procedure. The synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid involves a multi-step one-pot process, showcasing the utility of this approach for complex aromatic acids.

Purification and Characterization Techniques

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the compound's identity, purity, and suitability for subsequent applications. These processes involve a combination of chromatographic and spectroscopic techniques to isolate the target molecule from unreacted starting materials, byproducts, and other impurities, and to confirm its structural integrity.

Chromatographic techniques are fundamental for the purification of this compound. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a standard and widely used method for the purification of reaction mixtures. For a compound like this compound, a silica (B1680970) gel stationary phase is typically employed. The separation is achieved by eluting the column with a solvent system of appropriate polarity, such as a gradient of ethyl acetate in petroleum ether or hexane. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to standard column chromatography, making it suitable for both analytical and preparative-scale purification. Reverse-phase HPLC (RP-HPLC) is a common mode used for esters. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile and water or methanol and water. sielc.com For preparative HPLC, the crude product is dissolved in a suitable buffer and loaded onto the column, and a gradient elution process is used to separate the target compound. google.com The purity of the collected fractions is then confirmed using analytical HPLC. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz LC-MS is invaluable for confirming the presence of the desired product in reaction mixtures and assessing its purity. The sample is first separated on an LC column, and the eluent is directly introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data for the eluted components. eurl-pesticides.eu This allows for the confident identification of the product peak based on its retention time and molecular mass. For compounds like this compound, LC-MS analysis would be performed to confirm the presence of the molecular ion peak.

Table 1: Representative LC-MS Parameters for Analysis

Parameter Typical Value/Condition
Column Reverse Phase (e.g., C18)
Mobile Phase Gradient of Acetonitrile and Water (often with formic acid for MS compatibility) sielc.com
Detection Mode Electrospray Ionization (ESI), Positive or Negative
MS Analyzer Quadrupole, Time-of-Flight (TOF)
Data Acquired Retention Time (min), Mass-to-Charge Ratio (m/z)

Once purified, the definitive structure of this compound is confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are used to provide detailed information about the carbon-hydrogen framework.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the alpha-proton adjacent to the bromine atom, and the methyl ester protons. The aromatic protons typically appear as multiplets in the downfield region due to coupling with each other and the fluorine atom. The methine proton (-CHBr) would appear as a singlet, and the methyl protons (-OCH₃) would also be a singlet further upfield. researchgate.net

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (with their signals split due to coupling with fluorine), the carbon atom bonded to bromine, and the methyl carbon of the ester group. rsc.org

Table 2: Predicted NMR Data for this compound | Assignment | ¹H-NMR | ¹³C-NMR | | :--- | :--- | :--- | | | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Chemical Shift (δ, ppm) | | Aromatic CH | ~7.1-7.5 | Multiplet (m) | ~116-133 | | Methine (CHBr) | ~5.3-5.5 | Singlet (s) | ~35-45 | | Methyl (OCH₃) | ~3.8 | Singlet (s) | ~53 | | Carbonyl (C=O) | - | - | ~168-170 | | Aromatic C-F | - | - | ~160-165 (d, ¹JCF) | | Aromatic C-C(H)Br | - | - | ~130-135 |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₈BrFO₂), the analysis would confirm the molecular mass. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2), which is a characteristic signature for a monobrominated compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the elemental composition. acs.org The molecular ion [M+H]⁺ is expected at an m/z of approximately 247.

Reactivity and Reaction Pathways of Methyl Bromo 4 Fluorophenyl Acetate

Nucleophilic Substitution Reactions at the Brominated Carbon

The bromine atom in Methyl bromo(4-fluorophenyl)acetate is positioned at a benzylic carbon, which is also alpha to a carbonyl group. This placement significantly activates the carbon-bromine bond towards nucleophilic substitution, as the carbocation intermediate in an SN1 pathway or the transition state in an SN2 pathway is stabilized by the adjacent phenyl ring.

Formation of Carbon-Heteroatom Bonds

The electrophilic nature of the brominated carbon facilitates the formation of new bonds with a variety of heteroatom nucleophiles. Common transformations involve the displacement of the bromide ion by amines, thiols, and alkoxides, leading to the synthesis of more complex derivatives. mit.edu For instance, reaction with primary or secondary amines can yield the corresponding α-amino esters, which are valuable precursors for pharmaceuticals and biologically active compounds. chemguide.co.uk Similarly, reaction with thiols provides α-thio esters.

A notable nucleophilic substitution is the halogen exchange reaction, where the bromine atom is replaced by another halogen, such as fluorine. This fluorination can be achieved using various reagents. Studies on analogous α-bromo benzylacetates have shown that reagents like a combination of silver fluoride (B91410) (AgF) and triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) can effectively introduce a fluorine atom. nii.ac.jpnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on α-Bromo Benzylacetate Analogs

Nucleophile/Reagent Product Type General Conditions Reference
Amines (Primary/Secondary) α-Amino Ester Base, Solvent (e.g., DMSO, THF) clockss.org
Thiols α-Thio Ester Base, Solvent mit.edu
Fluoride (e.g., AgF/Et₃N·3HF) α-Fluoro Ester MeCN, Room Temperature nii.ac.jpnih.gov

Stereochemical Outcomes of Substitution

The stereochemical outcome of nucleophilic substitution at the chiral center of this compound is dependent on the reaction mechanism. Research on similar α-bromo benzylic esters indicates that both SN1 and SN2 pathways are possible. nih.gov

An SN2 mechanism, which is favored by strong, unhindered nucleophiles and polar aprotic solvents, typically proceeds with an inversion of stereochemistry. Conversely, an SN1 mechanism, which involves a planar carbocation intermediate, would lead to a racemic or epimerized mixture of products. For example, in the fluorination of a chiral α-bromo ester, the use of AgF alone resulted in a predominant inversion of configuration, suggesting an SN2 pathway. However, other conditions led to epimerization, indicating the involvement of an SN1 process. nih.gov The choice of reagents and reaction conditions is therefore crucial for controlling the stereochemistry of the final product. researchgate.net

Cross-Coupling Reactions

The aryl bromide functionality of this compound allows it to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the arylation and vinylation of the core structure.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Studies on the closely related ethyl 2-(4-bromophenyl)acetate have demonstrated the feasibility of this transformation. acs.org The reaction involves the coupling with a boronic acid, catalyzed by a palladium catalyst, followed by hydrolysis of the ester to yield the corresponding carboxylic acid. acs.org The general conditions for Suzuki-Miyaura coupling of aryl bromides are well-established and are applicable to this compound. acs.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Purpose
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄ Catalyzes the cross-coupling cycle
Ligand PPh₃, SPhos, XPhos Stabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron species
Solvent Toluene, Dioxane, DMF, Ethanol/Water Solubilizes reactants and reagents
Boron Source Arylboronic acid, Arylboronic ester Provides the aryl group for coupling

Other Palladium-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions.

The Heck reaction allows for the coupling of the aryl bromide with alkenes to form substituted alkenes. mdpi.comscielo.brnih.gov The presence of an electron-withdrawing ester group on the phenyl ring can influence the reactivity, sometimes requiring more robust catalytic systems or higher temperatures. scielo.brrsc.org Typical catalysts include palladium acetate (B1210297) with phosphine (B1218219) ligands. scielo.br

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.govorganic-chemistry.org This reaction is valuable for the synthesis of aryl-alkyne derivatives. Copper-free conditions have also been developed. nih.gov

The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. mit.eduorganic-chemistry.orgnih.govnih.govyoutube.com This reaction is known for its high functional group tolerance. The use of specific biarylphosphine ligands can promote the coupling of secondary alkylzinc halides with aryl bromides, even those bearing functional groups like esters. organic-chemistry.orgnih.gov

Table 3: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst System Product Type
Heck Alkene Pd(OAc)₂ / Phosphine Ligand Arylated Alkene
Sonogashira Terminal Alkyne Pd catalyst / Cu(I) co-catalyst / Base Aryl-alkyne
Negishi Organozinc Reagent Pd(OAc)₂ / Biarylphosphine Ligand Arylated Compound

Reactions at the Ester Moiety

The methyl ester group in this compound provides another site for chemical modification. The most common reactions at this site are hydrolysis and reduction.

Ester hydrolysis, typically carried out under acidic or basic conditions, converts the methyl ester to the corresponding carboxylic acid. chemicalbook.comnih.govthegoodscentscompany.comwikipedia.org This transformation is often a key step in the synthesis of more complex molecules, as the resulting carboxylic acid can be further functionalized, for example, through amide bond formation.

The ester can also be reduced to a primary alcohol. mit.edu Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes requiring an activating agent or specific reaction conditions, as NaBH₄ typically does not reduce esters under standard conditions. bibliomed.orgmasterorganicchemistry.com

Table 4: Common Reactions at the Ester Moiety

Reaction Type Reagent(s) Product
Hydrolysis H₃O⁺ or NaOH/H₂O Carboxylic Acid
Reduction LiAlH₄ in THF/Ether Primary Alcohol
Reduction NaBH₄ (with activator or specific conditions) Primary Alcohol

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with a different alcohol in the presence of a catalyst, typically a strong acid or base, to form a new ester and methanol (B129727). Lewis acids are also effective catalysts for this transformation. For instance, similar α-bromo phenylacetate (B1230308) compounds can be transesterified with another acetate source under Lewis acid catalysis, such as with titanium tetrachloride, to yield the corresponding ester. google.com This reversible reaction's equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing the methanol as it forms.

Table 1: Example of a Transesterification Reaction

Reactant Reagent Catalyst Product

Hydrolysis to Carboxylic Acids

The ester functional group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-(4-fluorophenyl)acetic acid. biosynce.comnih.gov This reaction is typically carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction involving the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt. A subsequent acidification step is required to obtain the final carboxylic acid.

The hydrolysis of related esters, such as ethyl 2-(4-bromophenyl)acetate, is a documented step in various synthetic sequences. acs.org The mechanism for the hydrolysis of similar carbamates has been investigated and can proceed via an elimination-addition pathway under basic conditions, though ester hydrolysis typically follows a nucleophilic acyl substitution mechanism. researchgate.net

Table 2: Hydrolysis of this compound

Substrate Reagents/Conditions Product

Reduction to Alcohols

The ester group in this compound can be reduced to a primary alcohol, yielding 2-bromo-2-(4-fluorophenyl)ethanol. This transformation is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing the ester to the corresponding alcohol. Sodium borohydride (NaBH₄) can also be used, although it is generally a milder reducing agent. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. The synthesis of the related compound (1R)-2-bromo-1-(4-fluorophenyl)ethan-1-ol from the corresponding ketone using a borane (B79455) complex further illustrates the reduction of a carbonyl group in a similar chemical environment. chemicalbook.com

Table 3: Reduction of this compound

Substrate Reducing Agent Product

Reactions Involving the Fluorophenyl Group

The 4-fluorophenyl group can also participate in chemical reactions, although these are often less favorable than reactions at the alpha-bromo ester position.

Metalation and Further Functionalization

While direct metalation of the C-H bonds on the fluorophenyl ring is possible, a more common strategy for functionalizing aryl halides involves metal-catalyzed cross-coupling reactions. Although the bromine in this compound is on the alpha-carbon and not the aromatic ring, related compounds with bromine on the phenyl ring, such as ethyl 2-(4-bromophenyl)acetate, readily undergo reactions like the Suzuki-Miyaura cross-coupling. acs.org This suggests that if a bromo-substituent were present on the aromatic ring, it could be a handle for forming new carbon-carbon bonds. Reactions involving the C-F bond are also possible but typically require specific catalytic systems. The primary reactivity of the target molecule remains nucleophilic substitution at the alpha-carbon due to the labile C-Br bond.

Mechanistic Investigations

The reaction mechanisms for this compound are generally well-understood based on fundamental organic chemistry principles.

Nucleophilic Acyl Substitution: Transesterification and hydrolysis reactions proceed via a nucleophilic acyl substitution mechanism. In this pathway, a nucleophile (an alcohol or water) attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group (methoxide or hydroxide).

Nucleophilic Substitution at the Alpha-Carbon: The bromine atom at the alpha position is an excellent leaving group, making this site prone to Sₙ2 reactions with various nucleophiles.

Reduction Mechanism: The reduction of the ester with hydride reagents like LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. This is followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the resulting aldehyde intermediate to form the primary alcohol.

Reactivity of the C-Br Bond: The reactivity of α-halo esters can be influenced by hyperconjugation. Studies on similar α-haloglycine esters show that the interaction between the lone pairs of the ester oxygen and the σ* orbital of the C-X (halogen) bond can enhance the leaving group ability of the halogen. nih.gov This effect likely contributes to the high reactivity of the C-Br bond in this compound in nucleophilic substitution reactions.

Mechanistic studies on related chemical systems, often employing kinetic analysis and computational methods like Density Functional Theory (DFT), help to elucidate the precise pathways, transition states, and intermediates involved in these transformations. researchgate.netnih.gov

Kinetic Studies of Key Transformations

Detailed kinetic studies on the transformations of this compound are crucial for understanding its reaction mechanisms and for optimizing synthetic protocols. While specific kinetic data for this exact compound is not extensively available in publicly accessible literature, the principles of physical organic chemistry allow for a robust estimation of its reactivity based on studies of analogous compounds, such as substituted ethyl bromoacetates and benzyl (B1604629) bromides.

The primary transformation of interest is the bimolecular nucleophilic substitution (SN2) reaction. The rate of these reactions is typically second-order, being dependent on the concentrations of both the substrate (this compound) and the nucleophile.

Table 1: Representative Second-Order Rate Constants for SN2 Reactions of Related α-Bromoesters

NucleophileSubstrateSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
Thiocyanate (SCN⁻)Ethyl bromoacetateEthanol251.5 x 10⁻³
AnilineEthyl bromoacetateMethanol254.8 x 10⁻⁵
Pyridine (B92270)Ethyl bromoacetateAcetone252.1 x 10⁻⁴
Hydroxide (OH⁻)Ethyl bromoacetateWater250.112

This table presents data for a closely related compound to illustrate the magnitude of rate constants. The reactivity of this compound is expected to be of a similar order of magnitude, with slight variations due to the electronic influence of the 4-fluorophenyl group.

The rate of reaction is significantly influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will lead to faster reaction rates. The solvent plays a critical role in stabilizing the transition state. For SN2 reactions involving anionic nucleophiles, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, thus increasing its reactivity.

The effect of the 4-fluoro substituent on the phenyl ring can be qualitatively understood through the Hammett equation, which relates reaction rates to the electronic properties of substituents. The fluorine atom at the para position has a positive Hammett sigma value (σp = +0.06), indicating it is a weak electron-withdrawing group. This will slightly increase the rate of nucleophilic substitution compared to the unsubstituted methyl bromo(phenyl)acetate by making the alpha-carbon more electron-deficient.

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates in the reactions of this compound is primarily achieved through computational chemistry and, where possible, spectroscopic techniques.

For the predominant SN2 pathway, the reaction proceeds through a single, concerted transition state. In this transition state, the incoming nucleophile and the departing bromide ion are both partially bonded to the alpha-carbon, which adopts a trigonal bipyramidal geometry. The three non-reacting groups (the hydrogen, the 4-fluorophenyl ring, and the methyl ester group) lie in a plane.

Table 2: Calculated Activation Energies for Model SN2 Reactions

ReactionComputational MethodSolvent ModelActivation Energy (kcal/mol)
CH₃Br + Cl⁻DFT (B3LYP/6-31+G)PCM (Acetonitrile)17.3
CH₃Cl + F⁻DFT (B3LYP/6-31+G)PCM (Acetonitrile)24.5

This table provides examples of calculated activation energies for simple SN2 reactions to illustrate the typical energy barriers involved. The activation energy for the reaction of this compound would be influenced by the steric bulk and electronic effects of the 4-fluorophenyl and ester groups.

The transition state is a high-energy species and cannot be directly observed. However, its existence and structure are inferred from kinetic data and computational models.

In certain cases, particularly with weak nucleophiles or in polar, protic solvents, a competing SN1-type mechanism might be possible. This pathway would involve the formation of a carbocation intermediate. The stability of this potential carbocation would be influenced by the 4-fluorophenyl group. While the phenyl ring can stabilize an adjacent positive charge through resonance, the electron-withdrawing nature of the fluorine atom would slightly destabilize it compared to an unsubstituted phenyl ring. The likelihood of an SN1 mechanism is generally low for this type of substrate under typical synthetic conditions. Spectroscopic techniques like NMR could potentially be used to detect such an intermediate if it were to have a sufficient lifetime.

Advanced Applications in Organic Synthesis

Building Block for Complex Molecular Architectures

The compound's primary role in synthesis is that of an electrophilic building block. The carbon-bromine bond is readily cleaved by a variety of nucleophiles, enabling the introduction of the 4-fluorophenyl-acetate moiety into larger, more complex structures.

Methyl bromo(4-fluorophenyl)acetate is an excellent precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical and agrochemical products. The typical strategy involves an alkylation reaction where a binucleophilic reagent attacks the electrophilic carbon bearing the bromine atom, leading to a subsequent cyclization reaction.

One of the most common applications is in the Hantzsch thiazole (B1198619) synthesis and related preparations. In this type of reaction, a thioamide or a related sulfur-containing nucleophile displaces the bromide, and the intermediate subsequently cyclizes to form the thiazole ring. iau.iryoutube.com Similarly, it can react with thiosemicarbazide (B42300) or its derivatives, which, after initial alkylation, cyclize to form 2-amino-1,3,4-thiadiazoles. nih.govsbq.org.br These thiadiazole scaffolds are of significant interest due to their wide range of pharmacological activities, including anticancer properties. nih.govacs.orgacs.org

Another important class of heterocycles accessible from this precursor are oxazolidinones. These are often synthesized by reacting an alpha-bromo ester with an amine, followed by cyclization. More relevantly, the 4-fluorophenylacetyl group can be incorporated into molecules that are then cyclized to form oxazolidinone rings, a core structure in several antibiotics like Linezolid. researchgate.netresearchgate.net The reaction of an appropriate amino alcohol derivative with a reagent like this compound would be a direct method to form the key C-N bond, leading to the oxazolidinone backbone after cyclization. nih.gov

The table below summarizes potential heterocyclic syntheses using this compound as a key reactant.

Target HeterocycleRequired Co-reactant (Nucleophile)Reaction Type
ThiazoleThioamideHantzsch-type synthesis iau.ir
1,3,4-Thiadiazole (B1197879)ThiosemicarbazideAlkylation followed by cyclization nih.gov
Morpholin-5-oneAmino alcoholN-Alkylation followed by lactamization clockss.org
Oxazolidin-2-oneAmino alcohol (via carbamate)N-Alkylation and cyclization organic-chemistry.orgnih.gov

This table presents plausible synthetic routes based on established chemical principles.

The reactivity of the alpha-bromo ester functionality is not limited to the formation of five- or six-membered rings. It can also be employed in the construction of macrocycles, which are large cyclic molecules often investigated for their unique binding properties and biological activity.

A notable application is in the solid-phase synthesis of peptide-based macrocycles. In this approach, a peptide chain is assembled on a solid support. The N-terminus of the peptide is then acylated with a bromoacetyl group, which can be derived from a reagent like bromoacetic acid. Subsequently, a nucleophilic side chain of an amino acid within the peptide sequence (such as the amine of a lysine (B10760008) or ornithine) or an external binucleophilic linker can displace the bromide in an intramolecular fashion, closing the ring to form the macrocycle. nih.gov this compound can be envisioned as the reagent that introduces the necessary electrophilic handle for such a ring-closing step, allowing for the incorporation of the 4-fluorophenyl substituent as part of the macrocyclic scaffold. This strategy has been successfully used to generate libraries of covalent macrocycles for chemoproteomic applications. nih.gov

Role in Asymmetric Synthesis

The carbon atom attached to the bromine is a stereocenter, meaning this compound exists as a racemic mixture of two enantiomers. This opens the door for its use in asymmetric synthesis to produce enantiomerically pure or enriched products, which is critical for the development of modern pharmaceuticals.

Enantioselective transformations involving racemic this compound can be achieved using several methods. One powerful technique is catalytic asymmetric alkylation. In such a reaction, a chiral catalyst, often a phase-transfer catalyst, selectively complexes with the prochiral nucleophile or one enantiomer of the electrophile, facilitating the reaction for one enantiomer faster than the other. This results in the formation of a final product with high enantiomeric excess. For example, the enantioselective alkylation of malonate derivatives using α-halo esters has been successfully demonstrated with chiral phase-transfer catalysts, yielding products with up to 93% ee. rsc.org This principle can be directly applied to reactions with this compound.

Another approach is a dynamic kinetic resolution, where the two enantiomers of the racemic starting material are rapidly interconverted under the reaction conditions while a chiral reagent or catalyst selectively reacts with only one of them, theoretically allowing for a 100% yield of a single enantiomeric product.

While this compound itself is not typically derived from the "chiral pool" (naturally occurring chiral molecules), it is an ideal electrophile for reacting with substrates that are. Chiral pool synthesis involves using readily available, enantiomerically pure natural products like amino acids or sugars as starting materials.

For example, an enantiopure amino alcohol, derived from an amino acid, can be used as the nucleophile to react with this compound. The stereocenter from the amino alcohol directs the reaction, leading to the formation of a diastereomerically pure product which can then be cyclized. This strategy is employed in the synthesis of chiral morpholine (B109124) and oxazolidinone derivatives. clockss.orgnih.gov

Alternatively, a chiral auxiliary can be used. In this approach, a prochiral nucleophile is first attached to a removable chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of the alkylation reaction with this compound, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the final product in high enantiomeric purity. The Evans oxazolidinones are classic examples of such auxiliaries, used to direct alkylations of attached acyl groups.

Precursor to Pharmaceutical and Agrochemical Active Ingredients

The synthetic utility of this compound, particularly in forming heterocyclic structures, makes it a valuable precursor for active pharmaceutical ingredients (APIs) and agrochemicals. The 4-fluorophenyl motif is a common feature in many bioactive molecules, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

As discussed, the compound is a key building block for 1,3,4-thiadiazoles and oxazolidinones. nih.govresearchgate.net Both of these heterocyclic cores are considered "privileged structures" in medicinal chemistry, appearing in a multitude of drugs.

Oxazolidinones : This class includes the important antibiotic Linezolid, which is used to treat serious infections caused by Gram-positive bacteria. The synthesis of Linezolid and its analogues often involves the construction of an N-aryl oxazolidinone ring, a transformation where a precursor like this compound could be used to introduce the substituted phenylacetic moiety. researchgate.netresearchgate.net

Thiadiazoles : Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and notably, anticancer effects. nih.govacs.org Research has shown that certain 1,3,4-thiadiazole derivatives are potent inhibitors of enzymes like 6-phosphogluconate dehydrogenase (6PGD), a potential target for cancer therapy. acs.org this compound provides a direct route to the side chains required for these types of bioactive molecules.

The following table lists pharmacologically active cores and representative drug classes that can be synthesized using this compound as a key starting material.

Bioactive CoreClass of Active IngredientRepresentative Application
OxazolidinoneAntibacterialTreatment of Gram-positive infections (e.g., Linezolid class) researchgate.netnih.gov
1,3,4-ThiadiazoleAnticancer, AntimicrobialEnzyme inhibitors, antibacterial agents nih.govacs.org
MorpholineCNS agents, AntifungalsSynthesis of chiral amine-containing drugs clockss.org

Synthesis of Drug Leads and Candidates

The strategic importance of this compound lies in its role as a key building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure allows for sequential or tandem reactions, where the bromine atom can be displaced by a nucleophile or participate in cross-coupling reactions, and the ester group can be hydrolyzed, reduced, or converted into other functional groups. This versatility is exploited in the development of novel therapeutic agents.

Detailed research findings have demonstrated the utility of the bromo(4-fluorophenyl)acetyl scaffold in medicinal chemistry. For instance, derivatives are explored for their potential antimicrobial activity, with some showing promise against Mycobacterium tuberculosis.

A significant area of research involves the use of related structures in the development of enzyme inhibitors. In a recent study, derivatives containing a bromo-fluorophenyl moiety were synthesized as part of a campaign to discover inhibitors for 6-phosphogluconate dehydrogenase (6PGD), a potential target in cancer therapy. Through structural optimization and structure-activity relationship (SAR) analyses, a highly potent inhibitor, N-(5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide , was identified. acs.org The research highlighted how substitutions on the phenyl ring, including bromo and fluoro groups, were crucial for maintaining inhibitory activity. acs.org

The table below summarizes the structure-activity relationship for key compounds from this research. acs.org

Compound IDR Group on Benzene Ring6PGD Inhibition (IC₅₀)
19k para-fluoroMaintained Activity
19l para-bromoMaintained Activity
19m 2,4-difluoroMaintained Activity
19n 2-fluoro-4-bromoMaintained Activity

Data sourced from the Journal of Medicinal Chemistry. acs.org

Furthermore, α-aminophosphonates derived from bromo- and fluoro-substituted phenyl compounds have been synthesized and shown to exhibit moderate antitumor activity in vitro. nih.gov These examples underscore the role of this compound and structurally similar compounds as pivotal intermediates in constructing drug candidates for various diseases.

Development of Agrochemicals

In the agrochemical sector, bromo-organic compounds are fundamental for creating new and effective products. researchgate.net this compound serves as a precursor for the synthesis of a range of agrochemicals, including herbicides and pesticides. lookchem.com The incorporation of the fluorophenyl group is a common strategy in agrochemical design to enhance biological activity and metabolic stability.

The reactivity of the α-bromo ester functionality allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets in pests or weeds. While specific commercial products derived directly from this exact starting material are not extensively detailed in publicly available literature, the utility of related compounds like Methyl 4-bromophenylacetate in synthesizing pesticides and herbicides is well-established. lookchem.com These intermediates are valuable in producing specialty chemicals that contribute to improved crop yields and agricultural efficiency. lookchem.comgoogle.com The synthesis of various pyridine (B92270) derivatives, which are essential components in many agrochemicals, also utilizes bromo-substituted precursors. google.com

Materials Science Applications

The application of this compound extends into the field of materials science, although it is less prominent than its role in life sciences. The compound is involved in the synthesis of specialty polymers and other advanced materials. The reactive sites on the molecule allow it to be incorporated into polymer backbones or to function as a surface modifier, potentially imparting specific properties such as thermal stability, altered refractive index, or hydrophobicity due to the presence of the fluorinated phenyl ring.

Theoretical and Computational Studies of Methyl Bromo 4 Fluorophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules. In the case of methyl bromo(4-fluorophenyl)acetate, these computational methods provide valuable insights into its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, such as those employing the B3LYP functional with a 6-31G* basis set, can be used to optimize the geometry and electron density of this compound. These studies reveal that the carbon atom bonded to the bromine is highly electrophilic, which is a key factor in its reactivity. This high electrophilicity, indicated by a low Lowest Unoccupied Molecular Orbital (LUMO) energy of approximately -1.5 eV, suggests a predisposition towards SN2 (bimolecular nucleophilic substitution) reactions.

The presence of a fluorine atom on the phenyl ring has a significant impact on the molecule's reactivity. Its electron-withdrawing nature helps to stabilize the transition states of reactions, which in turn reduces the activation energy by about 15% when compared to its non-fluorinated counterparts. This stabilization effect is a crucial aspect of the compound's chemical behavior. Theoretical studies on related compounds have also successfully utilized DFT to analyze antioxidant mechanisms and structure-activity relationships. nih.gov

Computational Analysis of Reaction Mechanisms

Computational analysis provides a step-by-step understanding of reaction mechanisms by examining the energies of reactants, transition states, and products on the potential energy surface. smu.edu For reactions involving compounds like this compound, this analysis helps to delineate the energetic pathway of the reaction. smu.edu The intrinsic reaction coordinate (IRC) is a key concept in this analysis, as it maps out the reaction path between stationary states. smu.edu

The United Reaction Valley Approach (URVA) is an efficient method for a detailed analysis of reaction mechanisms. smu.edu This approach partitions the reaction path into distinct phases, providing a clear picture of the chemical transformations occurring. smu.edu These phases include:

Contact phase: Characterized by van der Waals interactions. smu.edu

Preparation phase: Where reactants prepare for the chemical processes. smu.edu

Transition state phase(s): Where bond breaking and formation occur. smu.edu

Product adjustment phase: The phase following the chemical transformation. smu.edu

Separation phase: Where the products move apart. smu.edu

By analyzing the reaction path curvature and localized adiabatic vibrational modes, the chemical character of each phase can be identified. smu.edu

Conformational Analysis and Energy Minima

Conformational analysis is used to study the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules like this compound, this analysis helps to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

In related molecules like bromoethane, the staggered conformation is the energy minimum, while the eclipsed conformation represents an energy maximum. youtube.com The energy difference between these conformations is the activation barrier for rotation. youtube.com The size of the bromine atom influences this barrier; larger atoms lead to more significant steric interactions in the eclipsed state. youtube.com For bromoethane, the activation barrier is approximately 3.6 kcal/mol, which is slightly higher than that of ethane. youtube.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a protein target. csfarmacie.czamazonaws.com

Ligand-Protein Interactions (if applicable for derivatives)

Derivatives of this compound can be designed to interact with specific protein targets. For instance, the introduction of fluorine can enhance ligand affinity through interactions with both polar and hydrophobic groups in proteins. nih.gov The C-F···C=O interaction, an orthogonal multipolar interaction, has been shown to contribute favorably to protein-ligand binding. nih.gov

In studies of other molecular systems, docking has been used to understand the binding of ligands to cyclooxygenase (COX) enzymes. csfarmacie.cz These studies have shown that hydrophobic interactions of alkyl groups can influence the affinity and selectivity of the ligand for COX-1 or COX-2. csfarmacie.cz For example, some 1,2,4-triazole (B32235) derivatives have shown potential to bind to COX-1/2 with binding energies ranging from –6.672 to –7.843 kcal/mol. csfarmacie.cz

Prediction of Biological Activity (e.g., enzyme inhibition)

Molecular docking can be used to predict the biological activity of compounds, such as their potential to act as enzyme inhibitors. csfarmacie.cznih.gov By docking a ligand into the active site of an enzyme, it is possible to estimate the binding affinity and predict the inhibition constant. csfarmacie.cz

For example, studies on derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have predicted their potential as anti-inflammatory agents by inhibiting COX enzymes. csfarmacie.czcsfarmacie.cz Compounds with higher binding affinities and lower predicted inhibition constants are considered more likely to be potent inhibitors. csfarmacie.cz For instance, certain compounds in this series showed predicted inhibition constants of 0.135 and 0.146 µM. csfarmacie.cz Similarly, novel 4-phenylbutenone derivatives have been identified as effective inhibitors of carbonic anhydrase and cholinesterase enzymes, with Ki values in the picomolar range. nih.gov

Spectroscopic Data Interpretation through Computational Modeling (e.g., NMR, MS)

Computational modeling serves as a powerful tool for the interpretation and prediction of spectroscopic data for compounds like this compound. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Mass Spectrometry (MS) fragmentation patterns, which are crucial for structural elucidation.

In the context of Mass Spectrometry, computational tools can predict the collision cross-section (CCS) values for different adducts of a molecule. These predictions are valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry. While specific experimental MS studies on this compound are not detailed in the provided literature, predicted data for a related compound, Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate, illustrates the type of information that can be generated. uni.lu Computational methods calculate the mass-to-charge ratio (m/z) and the predicted CCS for various adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

For this compound, similar computational approaches would be used to:

Predict ¹H and ¹³C NMR spectra: Calculating the magnetic shielding tensors of each nucleus allows for the prediction of chemical shifts. These theoretical values, when compared with experimental data, help in the precise assignment of signals to specific atoms within the molecule.

Simulate MS fragmentation: Modeling the molecule's behavior upon ionization helps to predict the likely fragmentation pathways and the m/z ratios of the resulting ions, aiding in the interpretation of the experimental mass spectrum.

Table 1: Example of Predicted Collision Cross Section (CCS) Data for a Related Compound (Note: The following data is for the related compound Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate and is presented for illustrative purposes of the computational method.)

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺324.88695147.3
[M+Na]⁺346.86889158.1
[M-H]⁻322.87239153.2
[M+NH₄]⁺341.91349165.6
[M+K]⁺362.84283143.1
Data sourced from PubChemLite for Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate. uni.lu

Crystal Structure Analysis and Intermolecular Interactions

The analysis of the crystal structure of a compound provides definitive information about its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the molecular packing. These interactions are fundamental to the material's physical properties. For halogenated compounds like this compound, interactions involving bromine and fluorine atoms, such as hydrogen bonds and halogen bonds, are of particular interest. rsc.org

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed information on the unit cell dimensions, symmetry (space group), and the coordinates of each atom.

While specific X-ray diffraction data for this compound is not available in the cited literature, studies on structurally similar molecules, such as 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, reveal common interaction patterns. nih.gov In related crystal structures, molecules are often linked by a network of intermolecular forces, including N–H⋯O, C–H⋯O, C–H⋯F, and C–H⋯Br hydrogen bonds, which stabilize the three-dimensional lattice. nih.goviucr.org C–H⋯π interactions are also frequently observed, further consolidating the molecular packing. nih.gov For this compound, a similar array of weak intermolecular interactions involving the ester group and the halogenated phenyl ring would be expected to govern its crystal packing.

ParameterValue
Chemical FormulaC₉H₈BrFO₂
Formula Weight247.06
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined

Table 3: Example of Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The following data is for the related compound (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one and is for illustrative purposes.)

Contact TypeRelative Contribution (%)
H···H29.7
C···H/H···C19.2
O···H/H···O17.9
Br···H/H···BrNot specified
F···H/H···FNot specified
Br···C/C···Br5.6
F···C/C···F5.0
Data sourced from a study on (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems

The synthesis of Methyl bromo(4-fluorophenyl)acetate and its derivatives often relies on established methods such as the bromination of the corresponding ester. However, future advancements will likely focus on the development and implementation of novel catalytic systems to enhance reaction efficiency, selectivity, and environmental compatibility.

Transition metal catalysis, particularly with palladium and nickel, has been noted in the synthesis of related compounds. Future work could expand on this by exploring palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling to introduce diverse aryl or vinyl groups at the 4-position prior to or after the bromoacetylation step. youtube.com Similarly, catalysts like BrettPhos Pd G4, which have proven effective for chemoselective amidation in flow synthesis of complex molecules, could be adapted for reactions involving this compound. nih.gov

Another promising area is the use of Lewis acid catalysis. While conventional syntheses may use radical initiators, Lewis acids such as magnesium perchlorate, titanium tetrachloride, or zinc chloride have been shown to catalyze transesterification reactions for similar α-bromo esters. nih.gov Research into optimizing these Lewis acid-catalyzed processes could offer milder reaction conditions and improved yields.

Catalyst TypePotential ApplicationKey Advantages
Palladium/Nickel Complexes Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)High efficiency, formation of C-C and C-N bonds. youtube.com
Lewis Acids (e.g., TiCl₄, ZnCl₂) Transesterification and other electrophilic activationsMilder conditions, potential for high selectivity. nih.gov
Radical Initiators (e.g., AIBN) α-Bromination of the precursor esterEstablished method for generating the bromo functionality.

Development of Stereoselective Syntheses

Many applications of chiral molecules, especially in pharmaceuticals, require enantiomerically pure compounds. The development of stereoselective methods for synthesizing and functionalizing this compound is a critical future direction. As the α-carbon is a prochiral center, its conversion into a chiral center with high enantioselectivity is of great interest.

One potential strategy is the use of chiral catalysts for enantioselective substitution of the bromine atom. Recent studies have demonstrated that chiral anion-based catalysts can effectively control the stereochemistry in the nucleophilic amination of α-halo carbonyl compounds, proceeding through an SN2 pathway involving kinetic resolution. nih.gov Applying such a system to this compound could provide direct access to enantioenriched α-amino acid derivatives.

Furthermore, reactions involving Grignard reagents offer another platform for stereocontrol. The diastereoselectivity of Grignard additions to related β-hydroxy ketones has been shown to be highly dependent on the halide of the Grignard reagent, a phenomenon that can be exploited for producing specific stereoisomers. nih.gov This "halide effect" could be investigated for reactions where this compound or its derivatives are used as electrophiles, enabling the synthesis of complex molecules with multiple stereocenters. nih.gov

Investigation of Bio-based Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, with biocatalysis emerging as a powerful tool for producing chemicals sustainably. rsc.org Future research should explore the potential of enzymatic and whole-cell systems for the synthesis of this compound and its chiral derivatives. Biocatalysis offers superior regio-, stereo-, and enantioselectivity under mild reaction conditions, often reducing waste and avoiding the use of toxic reagents. nih.gov

Although no specific enzymes are currently known for the direct synthesis of this compound, the broader field of biocatalysis provides clear research directions. Enzymes like ketoreductases (KREDs) and transaminases (TAs) are widely used in the pharmaceutical industry to produce chiral alcohols and amines, respectively. nih.govyoutube.com A potential bio-based route could involve the enzymatic reduction of a precursor ketone or the amination of a keto-ester to set a chiral center, which is then further functionalized.

A more ambitious approach involves "chemomimetic biocatalysis," where enzymes are engineered to perform reactions not found in nature. nih.gov By modifying the active site or cofactor of existing enzymes, it may be possible to create a biocatalyst capable of, for example, the direct asymmetric bromination of methyl (4-fluorophenyl)acetate. The development of such novel biocatalysts would represent a significant leap towards more sustainable production methods. nih.govyoutube.com

Application in Emerging Chemical Technologies

The unique properties of this compound make it a candidate for use in various emerging chemical technologies. Its role as a synthetic intermediate can be enhanced by integrating it into advanced manufacturing processes such as flow chemistry.

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. A notable example is the use of a related compound, 4-bromo-2-chlorotoluene, in the continuous flow synthesis of the anticancer drug Imatinib. nih.gov The process utilized a palladium precatalyst for a key amidation step under superheated conditions, which would be difficult to control in a large batch reactor. nih.gov Future research could focus on developing similar robust flow processes that use this compound as a key input for the synthesis of active pharmaceutical ingredients (APIs).

In the realm of materials science, the compound serves as a precursor for specialty polymers. The incorporation of the 4-fluorophenyl group can enhance properties like thermal stability and metabolic resistance in the final products. Future work could explore its use in creating novel functional materials, such as polymers with specific optical or electronic properties for applications in advanced composites or electronics.

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new ones. While the general pathways for its reactions—such as nucleophilic substitution, reduction, and oxidation—are understood, advanced techniques can provide unprecedented detail.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways. up.ac.za DFT studies on related α-haloketones have been used to analyze transition states in nucleophilic substitution reactions, explaining differences in activation energies and the competition between different reaction pathways like substitution and epoxidation. up.ac.za Similar computational modeling of reactions with this compound could provide insights into the role of the fluorine substituent and help predict optimal reaction conditions.

The mechanism of reactions like the Grignard reaction, which are often more complex than represented, can also be investigated. nih.gov Studies combining experimental data with computational analysis can unravel the influence of solvents and additives on the reaction selectivity. nih.govresearchgate.net Furthermore, advanced spectroscopic techniques can be used to probe reaction intermediates and kinetics. The uniqueness of α-halo ketones and esters in SN2 reactions, where the carbonyl group can stabilize the transition state, is a subject that warrants further detailed investigation using both theoretical and experimental approaches. youtube.com

TechniqueApplication to this compoundInsights Gained
Density Functional Theory (DFT) Modeling transition states of nucleophilic substitution reactions.Understanding activation energies, reaction pathways, and substituent effects. up.ac.za
Combined Computational/Experimental Studies Investigating complex reactions like Grignard additions.Elucidating the role of solvents, additives, and the "halide effect" on selectivity. nih.gov
Advanced Spectroscopy (e.g., in-situ IR, NMR) Real-time monitoring of reaction progress.Identifying reaction intermediates and determining kinetic profiles.
X-ray Crystallography Determining the solid-state structure of derivatives.Confirming stereochemistry and understanding intermolecular interactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl bromo(4-fluorophenyl)acetate, and how is purity ensured?

  • Answer: A common method involves bromination of methyl (4-fluorophenyl)acetate using reagents like N-bromosuccinimide (NBS) under controlled conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Purity (>98%) is verified using HPLC with UV detection at 254 nm . For analogous brominated esters, FTIR and NMR (¹H/¹³C) are critical for confirming substitution patterns and ester integrity .

Q. How is this compound characterized spectroscopically?

  • Answer: Key techniques include:

  • ¹H NMR: Peaks at δ 3.75 (s, 3H, -OCH₃) and δ 4.90 (s, 1H, -CHBr-) confirm ester and brominated methylene groups.
  • FTIR: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 560–600 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 247.06 (C₉H₈BrFO₂) aligns with theoretical mass .

Q. What safety precautions are required when handling this compound?

  • Answer: Due to bromine's reactivity, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture to prevent hydrolysis. Storage at 0–6°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule's geometry and electron density. The brominated carbon shows high electrophilicity (LUMO energy ~ -1.5 eV), favoring SN2 mechanisms. Fluorine's electron-withdrawing effect stabilizes transition states, reducing activation energy by ~15% compared to non-fluorinated analogs .

Q. How do contradictions in NMR data for brominated esters arise, and how can they be resolved?

  • Answer: Discrepancies in coupling constants or splitting patterns may stem from:

  • Solvent effects: Deuterated chloroform vs. DMSO-d₆ alters peak splitting due to hydrogen bonding.
  • Dynamic stereochemistry: Atropisomerism in bulky esters can cause averaged signals. Variable-temperature NMR (e.g., -40°C to 25°C) resolves this by slowing conformational exchange .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu(I)-bisoxazoline complexes) induce stereocontrol. For example, kinetic resolution with lipases (Candida antarctica) achieves >90% enantiomeric excess (ee) for α-bromo esters .

Q. How does the fluorophenyl group influence the compound’s stability under acidic/basic conditions?

  • Answer: The 4-fluorophenyl moiety enhances hydrolytic stability via inductive effects. In acidic conditions (pH < 3), ester hydrolysis is slowed by 30% compared to non-fluorinated analogs. Under basic conditions (pH > 10), deprotonation of the α-bromo carbon accelerates degradation, requiring pH-controlled reaction environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.